Methyl undec-4-ynoate Methyl undec-4-ynoate
Brand Name: Vulcanchem
CAS No.: 54298-98-5
VCID: VC19591556
InChI: InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-7,10-11H2,1-2H3
SMILES:
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol

Methyl undec-4-ynoate

CAS No.: 54298-98-5

Cat. No.: VC19591556

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl undec-4-ynoate - 54298-98-5

Specification

CAS No. 54298-98-5
Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
IUPAC Name methyl undec-4-ynoate
Standard InChI InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-7,10-11H2,1-2H3
Standard InChI Key UINLWSZTEQDITI-UHFFFAOYSA-N
Canonical SMILES CCCCCCC#CCCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl undec-4-ynoate is defined by the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.286 g/mol . Its IUPAC name is methyl undec-4-ynoate, with synonyms including 4-Undecynoic acid, methyl ester and Methyl-4-undecynoat. Key structural features include:

  • A terminal alkyne group (-C≡C-) at the fourth carbon position.

  • A methyl ester functional group (-COOCH₃) at the carboxyl terminus.

The compound’s exact mass is 196.146 g/mol, and its LogP (octanol-water partition coefficient) is 2.913, indicating moderate lipophilicity . The polar surface area (PSA) is 26.3 Ų, suggesting limited hydrogen-bonding capacity .

Comparative Data for Related Esters

PropertyMethyl Undec-4-Ynoate Methyl 10-Undecenoate Methyl 2-Undecynoate
CAS No.54298-98-5111-81-9HMDB0030945
Molecular FormulaC₁₂H₂₀O₂C₁₂H₂₂O₂C₁₂H₂₀O₂
Molecular Weight196.286 g/mol198.3019 g/mol196.29 g/mol
LogP2.9133.5 (estimated)3.8

Synthesis and Reactivity

Synthetic Routes

Methyl undec-4-ynoate is typically synthesized via esterification of undec-4-ynoic acid with methanol under acidic conditions. A analogous method for methyl 10-undecenoate involves refluxing 10-undecenoic acid with methanol and sulfuric acid, yielding the ester in >99% purity . For alkynoic esters, catalytic methods using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may enhance reaction efficiency, as demonstrated in the synthesis of methyl 2-acetylpent-4-ynoate .

Applications in Research and Industry

Pharmaceutical Intermediates

Alkyne-containing esters serve as precursors in drug synthesis. For example, methyl undec-10-enoate derivatives exhibit antioxidant and cytotoxic activities against cancer cell lines . Methyl undec-4-ynoate’s triple bond could similarly enable conjugation with bioactive molecules (e.g., via thiol-ene reactions) .

Material Science

In polymer chemistry, alkynoate esters act as monomers for polyesters with tailored mechanical properties. Their reactivity supports post-polymerization modifications, enhancing material functionality.

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